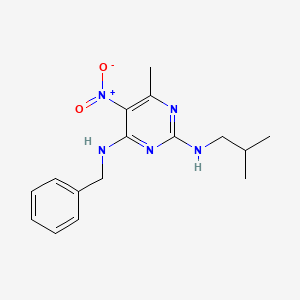![molecular formula C21H17N3OS B2895005 Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-81-1](/img/structure/B2895005.png)
Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of IMPTM involves intricate steps, often requiring multi-step reactions. Researchers have explored various synthetic routes to obtain this compound. For instance, Kasralikar et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Wissenschaftliche Forschungsanwendungen
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Indole and benzimidazole carboxamides, derivatives closely related to Indolin-1-yl compounds, have been identified as potent, selective antagonists of the NR2B subunit of the NMDA receptor. Structure-activity relationship (SAR) studies led to several derivatives showing low nanomolar activity in binding and functional assays, offering insights into the development of new therapeutic agents for neurological conditions (Borza et al., 2007).
Antimicrobial Metabolites from Myxobacteria
A novel myxobacterial strain produced Indothiazinone, an indolyl thiazolyl ketone, showing weak antimicrobial activity. This compound is part of a broader exploration into the antimicrobial potential of naturally occurring indole derivatives, highlighting the diverse biological activities these compounds may possess (Jansen et al., 2014).
Tubulin Antagonists for Cancer Therapy
Indole compounds, such as (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, have been investigated for their antitubulin action and potent antitumor activity. These compounds demonstrate the potential to overcome drug resistance in cancer therapy, offering a pharmacological advantage for treating multidrug-resistant or taxane-refractory cancers (Li et al., 2012).
Synthesis and Biological Evaluation of Indole Derivatives
The design and synthesis of new indole derivatives incorporating 1,3,4-triazole, 1,3,4-thiadiazole, and various moieties have been pursued to enhance their cytotoxic activity. These compounds have shown significant anti-proliferative activities against various cancer cell lines, demonstrating the versatility of indole-based compounds in developing anticancer agents (Abu‐Hashem & Al-Hussain, 2022).
Anti-inflammatory Agents
Indole and thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some compounds in this series showed moderate to good activity, indicating the potential of indole-based compounds in the development of new anti-inflammatory drugs (Singh et al., 2008).
Wirkmechanismus
Target of Action
Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a compound that contains both indole and imidazo[2,1-b]thiadiazole scaffolds . Indole derivatives have been found to bind with high affinity to multiple receptors , and imidazo[2,1-b]thiadiazole derivatives have been reported to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, when it binds to EGFR, it can inhibit the receptor’s activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s interaction with EGFR affects various biochemical pathways. EGFR is involved in several signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell proliferation, survival, and migration . By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cancer cells . This effect is achieved through the compound’s interaction with EGFR and the subsequent disruption of signaling pathways involved in cell proliferation and survival .
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-19(20(25)23-12-11-16-9-5-6-10-18(16)23)26-21-22-17(13-24(14)21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCAJOUNLCUCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2894922.png)

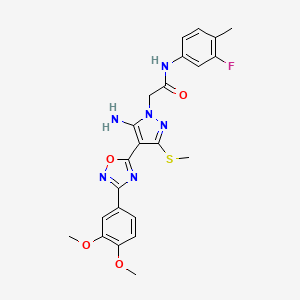
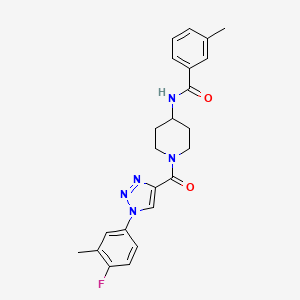
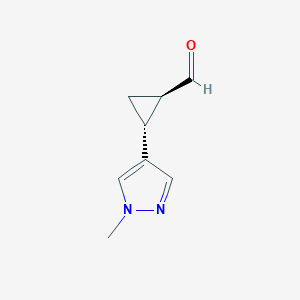

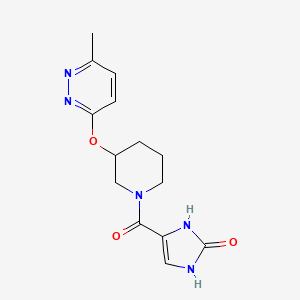
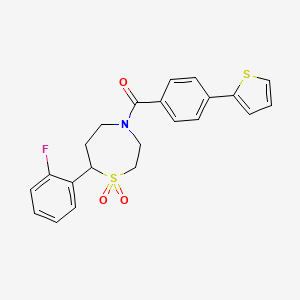
![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)
![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)
